Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an integral part of DNA and RNA and imparts diverse pharmacological properties . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidine compounds can be confirmed by 1H-NMR, EI-Ms, IR and elemental analysis .Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine compounds can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications
Mechanism of Action
Mode of Action:
The mode of action involves the compound binding to its target(s). Crystallographic studies of related compounds suggest that the carboxamide moiety binds in a specific pocket (e.g., the nicotinamide C-pocket), while the aliphatic portions extend through substrate channels . This binding likely influences downstream signaling pathways.
Result of Action:
Scientists must elucidate its targets, pathways, and environmental influences to harness its therapeutic potential . 🌟
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-pyrimidin-4-ylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-14(7-13-8)9-3-4-11-6-12-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKVXQYGECHYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate |
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